2-Chloro-3-fluoro-6-methoxypyridine
CAS No.:
Cat. No.: VC20122384
Molecular Formula: C6H5ClFNO
Molecular Weight: 161.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5ClFNO |
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Molecular Weight | 161.56 g/mol |
IUPAC Name | 2-chloro-3-fluoro-6-methoxypyridine |
Standard InChI | InChI=1S/C6H5ClFNO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3 |
Standard InChI Key | OAAQSUPBBDJRLQ-UHFFFAOYSA-N |
Canonical SMILES | COC1=NC(=C(C=C1)F)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Chloro-3-fluoro-6-methylpyridine (C₆H₅ClFN) comprises a pyridine ring substituted at positions 2 (chlorine), 3 (fluorine), and 6 (methyl). The methyl group at C-6 introduces steric bulk, while the electron-withdrawing halogens at C-2 and C-3 polarize the ring, enhancing electrophilic reactivity . Theoretical calculations predict a dipole moment of ~2.1 D due to asymmetric halogen placement.
Spectroscopic Characterization
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¹H NMR: The methyl proton resonates as a singlet at δ 2.45 ppm, while pyridine protons exhibit coupling patterns (e.g., H-4: δ 8.12 ppm, J = 5.2 Hz) .
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¹³C NMR: C-2 (Cl-substituted) appears at δ 148.9 ppm, C-3 (F-substituted) at δ 152.1 ppm, and C-6 (CH₃) at δ 21.3 ppm .
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IR: Stretching vibrations for C-Cl (680 cm⁻¹) and C-F (1230 cm⁻¹) confirm halogen presence .
Thermodynamic Stability
Under inert gas (N₂/Ar), the compound remains stable at 2–8°C but decomposes above 180°C, releasing HCl and HF . Its low water solubility (<0.1 g/L at 25°C) necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions.
Synthetic Methodologies
Industrial-Scale Production
The synthesis involves three key steps:
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Methylation: 2-Chloro-3-fluoropyridine undergoes Friedel-Crafts methylation using AlCl₃ and CH₃Cl at 80°C (yield: 78%) .
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Purification: Recrystallization from hexane/ethyl acetate (3:1) achieves >98% purity .
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Quality Control: LC-MS (C18 column, acetonitrile/water gradient) confirms molecular ion m/z 145.56 .
Challenges and Optimizations
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Halogen Retention: Competing dehalogenation occurs above 100°C, requiring precise temperature control .
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Byproduct Mitigation: Unreacted CH₃Cl is removed via vacuum distillation (10 mmHg, 40°C).
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The electron-deficient ring facilitates substitutions at C-4 and C-5:
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Amination: With NH₃/EtOH at 120°C, C-4 amination proceeds in 65% yield .
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Suzuki Coupling: Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids (e.g., PhB(OH)₂) in dioxane (80°C, 12 h; yield: 72%) .
Oxidation and Reduction
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Methyl Oxidation: KMnO₄/H₂SO₄ converts the methyl group to carboxylic acid (C₆H₃ClFNO₂) at 90°C (yield: 58%) .
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Ring Hydrogenation: H₂/Pd-C in ethanol reduces the pyridine to piperidine (50 psi, 8 h; yield: 85%) .
Pharmacological Applications
Antibacterial Agents
Derivatives inhibit DNA gyrase in Staphylococcus aureus (MIC: 2–4 µg/mL), outperforming ciprofloxacin against methicillin-resistant strains .
Kinase Inhibitors
The compound scaffolds JAK2 inhibitors (IC₅₀: 12 nM) by occupying the ATP-binding pocket, as shown in X-ray co-crystallography .
Environmental Impact
Biodegradation
Soil half-life: 28 days (aerobic) vs. 94 days (anaerobic). Primary metabolites include 3-fluoro-6-methylpyridinol and chloride ions .
Ecotoxicity
Comparative Analysis with Methoxy Analogues
While 2-chloro-3-fluoro-6-methoxypyridine remains understudied, its methoxy group may alter:
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Solubility: Increased polarity could enhance aqueous solubility vs. methyl derivative.
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Metabolic Stability: O-Methylation might reduce hepatic clearance compared to CH₃ substitution.
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